5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole
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Overview
Description
5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the difluoroethyl and iodine substituents on the pyrazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole typically involves the introduction of the difluoroethyl and iodine groups onto a pyrazole ring. One common method is the nucleophilic substitution reaction, where a suitable pyrazole precursor is reacted with a difluoroethylating agent and an iodine source under specific conditions. For example, the reaction can be carried out using a nickel-catalyzed difluoroethylation process, followed by iodination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated pyrazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the iodine atom can influence its electronic properties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(1,1-Difluoroethyl)-4-chloro-1H-pyrazole
- 5-(1,1-Difluoroethyl)-4-bromo-1H-pyrazole
- 5-(1,1-Difluoroethyl)-4-fluoro-1H-pyrazole
Uniqueness
5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its chloro, bromo, and fluoro counterparts. The iodine substituent can participate in specific chemical reactions that are not feasible with other halogens, making this compound valuable in certain synthetic and research applications .
Properties
IUPAC Name |
5-(1,1-difluoroethyl)-4-iodo-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2IN2/c1-5(6,7)4-3(8)2-9-10-4/h2H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSXUILHJDDQSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NN1)I)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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